molecular formula C33H58Br2N2O3 B15129770 [17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide

[17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide

Cat. No.: B15129770
M. Wt: 690.6 g/mol
InChI Key: SUKULMJPMHYWKC-UHFFFAOYSA-L
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Description

Dacuronium Bromide is an aminosteroid neuromuscular blocking agent that was developed but never marketed. It acts as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR), which is crucial for muscle contraction. This compound is structurally related to other neuromuscular blocking agents like pancuronium and vecuronium .

Preparation Methods

The synthesis of Dacuronium Bromide involves multiple steps, starting from steroidal precursors

Chemical Reactions Analysis

Dacuronium Bromide undergoes several types of chemical reactions:

    Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of ketones.

    Reduction: The compound can be reduced to its corresponding alcohols.

    Substitution: Quaternary ammonium groups can be substituted with other alkyl groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Dacuronium Bromide has been studied primarily for its neuromuscular blocking properties. It has applications in:

    Chemistry: Used as a model compound for studying quaternary ammonium salts.

    Biology: Investigated for its effects on muscle contraction and neurotransmission.

    Medicine: Explored as a potential muscle relaxant during surgical procedures.

    Industry: Limited applications due to its non-commercial status.

Mechanism of Action

Dacuronium Bromide exerts its effects by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction. This prevents acetylcholine from binding to these receptors, thereby inhibiting muscle contraction. The molecular targets include the nAChR, and the pathways involved are primarily related to neurotransmission and muscle contraction .

Comparison with Similar Compounds

Dacuronium Bromide is similar to other neuromuscular blocking agents like:

Properties

IUPAC Name

[17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H58N2O3.2BrH/c1-23(36)38-30-20-24-12-13-25-26(33(24,3)22-29(30)35(5)18-10-7-11-19-35)14-15-32(2)27(25)21-28(31(32)37)34(4)16-8-6-9-17-34;;/h24-31,37H,6-22H2,1-5H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKULMJPMHYWKC-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H58Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

690.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27115-86-2
Record name Dacuronium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.834
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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